molecular formula C12H20O2 B1471142 Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate CAS No. 1797121-57-3

Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate

Cat. No. B1471142
CAS RN: 1797121-57-3
M. Wt: 196.29 g/mol
InChI Key: AMNZGAJUSFXSFY-UHFFFAOYSA-N
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Description

Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate is a chemical compound with the CAS Number: 1797121-57-3 . It has a molecular weight of 196.29 . The IUPAC name for this compound is ethyl 3-(bicyclo[2.2.1]heptan-2-yl)propanoate .


Molecular Structure Analysis

The InChI code for Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate is 1S/C12H20O2/c1-2-14-12(13)6-5-11-8-9-3-4-10(11)7-9/h9-11H,2-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Spectroscopic and Structural Characterization

  • Chemical Shifts and Substituent Effects : A study on carbon-13 chemical shifts of bicyclo[3.2.1]octane and bicyclo[2.2.1]heptane derivatives, including hydrocarbons, alcohols, ketones, and esters, highlighted the utility of ethyl derivatives for assigning close 13C chemical shifts. This research provides insights into the steric interactions and differences in substituent effects on the bicyclic systems, revealing the conformational flexibility of these compounds (Lippmaa et al., 1976).

Synthetic Chemistry

  • Novel Derivatives and Cyclization Reactions : Research has led to the creation of novel 7-(1-benzyl-2-oxoindolin-3-yl)-2′-oxo-2-oxaspiro[bicyclo[2.2.1]heptane-6,3′-indoline] derivatives through reactions involving malononitrile or ethyl cyanoacetate. This demonstrates the compound's potential in synthesizing complex structures with possible bioactive properties (Xie et al., 2014).

Polymorphism and Drug Development

  • Investigational Pharmaceutical Compounds : A detailed study explored two polymorphic forms of a related ethyl propanoate derivative, focusing on their spectroscopic and diffractometric characterization. This research is crucial for understanding the physical and chemical properties of potential pharmaceutical compounds, highlighting the challenges in analytical and physical characterization techniques (Vogt et al., 2013).

Materials Science and Chemical Engineering

  • Separation Processes and Bioactive Compounds : A study on the separation of ethyl propanoate from heptane solutions using pyridinium-derived organic salts as entrainers touches on its applications in food sciences and pharmaceuticals. This research underscores the compound's relevance in digestive processes and its potential as a bioactive pharmaceutical product (Herrera et al., 2019).

Enantioselective Synthesis and Catalysis

  • Chiral Synthesis of Santalenes and Santalols : The enantioselective synthesis of functionalized bicyclo[2.2.1]heptane derivatives provides key intermediates for the chiral synthesis of important sesquiterpenes. This demonstrates the compound's utility in synthesizing optically active intermediates for natural product synthesis (Arai et al., 1986).

Toxicological Studies

  • Toxicity on Bacterial Cells : Research on the toxic effect of 2-ethyl(bicyclo[2.2.1]heptane) on bacterial cells indicates its potential oxidative stress and DNA damage effects. This study is important for understanding the environmental and biological impacts of these compounds (Manukhov et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and avoiding contact with skin and eyes . It’s recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

ethyl 3-(2-bicyclo[2.2.1]heptanyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-2-14-12(13)6-5-11-8-9-3-4-10(11)7-9/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNZGAJUSFXSFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1CC2CCC1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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